molecular formula C12H16N2O B2502048 N-cyclopentyl-2-(pyridin-3-yl)acetamide CAS No. 1494177-78-4

N-cyclopentyl-2-(pyridin-3-yl)acetamide

Cat. No.: B2502048
CAS No.: 1494177-78-4
M. Wt: 204.273
InChI Key: LGXDFUGLWFURRC-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(pyridin-3-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for the development of protease inhibitors. Its structure incorporates a pyridin-3-yl group, a pharmacophore known for its ability to form key hydrogen bonds within enzyme active sites. Research on analogous compounds has shown that the pyridine nitrogen can form a critical hydrogen bond with the side chain of a histidine residue (e.g., H163) in the S1 pocket of proteases, a binding mode observed in inhibitors targeting the main protease (Mpro) of SARS-CoV-2 . The cyclopentyl amide moiety contributes to shape complementarity within hydrophobic subpockets of enzyme targets, a strategy leveraged in optimizing ligands for targets like formyl peptide receptor 2 (FPR2) . This molecular architecture makes this compound a valuable scaffold for researching new non-covalent inhibitors, which can offer advantages in target selectivity over covalent inhibitors . As a building block in library synthesis, it supports the expedited discovery of lead compounds for various therapeutic areas. This product is intended for research purposes in laboratory settings only. For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

N-cyclopentyl-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(14-11-5-1-2-6-11)8-10-4-3-7-13-9-10/h3-4,7,9,11H,1-2,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXDFUGLWFURRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(pyridin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylamine with 2-bromo-3-pyridineacetic acid under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbon atom of the bromoacetic acid, leading to the formation of the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The pyridinyl group can participate in electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-cyclopentyl-2-(pyridin-3-yl)ethylamine.

    Substitution: Various substituted pyridinyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Reactions

N-cyclopentyl-2-(pyridin-3-yl)acetamide features a cyclopentyl group attached to an acetamide moiety with a pyridine ring at the 3-position. This specific structure influences its reactivity and biological properties.

Types of Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Converts the compound to N-oxide derivatives using agents like hydrogen peroxide.
  • Reduction : The acetamide group can be reduced to an amine using lithium aluminum hydride.
  • Substitution : The pyridinyl group can participate in electrophilic substitution reactions, producing various substituted derivatives.

Major Products Formed

Reaction TypeProduct
OxidationN-cyclopentyl-2-(pyridin-3-yl)N-oxide
ReductionN-cyclopentyl-2-(pyridin-3-yl)ethylamine
SubstitutionVarious substituted pyridinyl derivatives

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel compounds.

Biology

The compound is being studied for its potential biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Research has shown that it may induce cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular proliferation, which is critical for cancer therapy.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The position of the pyridine ring significantly affects its potency and mechanism of action:

CompoundSubstituentIC50 (μM)Mechanism
This compoundPyridine at 3-positionTBDEnzyme inhibition
N-cyclopentyl-2-(pyridin-2-yl)acetamidePyridine at 2-positionTBDAltered binding affinity
N-cyclopentyl-2-(pyridin-4-yl)acetamidePyridine at 4-positionTBDReduced activity

Case Studies

Several studies have evaluated the biological activities of related compounds, providing context for understanding the effects of this compound:

  • Anti-HIV Activity : Research on similar compounds has shown moderate inhibitory activities against HIV strains, indicating potential antiviral properties.
  • Cytotoxicity in Cancer Cell Lines : Studies suggest that modifications to the acetamide structure can enhance cytotoxicity against specific cancer cell lines.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of N-cyclopentyl-2-(pyridin-3-yl)acetamide can be inferred through comparisons with structurally related compounds (Table 1).

Table 1: Structural and Functional Comparison of Pyridin-3-yl Acetamide Derivatives

Compound Name R Group (Acetamide) Substituent on Pyridine Molecular Weight Key Properties/Activities Reference
This compound Cyclopentyl None 218.28* High lipophilicity (predicted)
VU0455653 (Compound 9) (1-Methylnaphthalen-2-yl)oxy None 293.0 Cardiac protection
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) 3-Cyanophenyl None 237.25* SARS-CoV-2 Mpro inhibitor (−22 kcal/mol)
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophen-2-yl None 267.72* SARS-CoV-2 Mpro inhibitor
N-(1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2-(cyclopentylthio)acetamide Cyclopentylthio 5-Trifluoromethyl 373.4 Not reported

*Calculated using molecular formula.

Substituent Effects on Bioactivity

  • Binding Interactions: Pyridin-3-yl derivatives in exhibit strong interactions with protease active sites (e.g., SARS-CoV-2 Mpro via H-bonds with HIS163 and ASN142). The absence of an electron-withdrawing group (e.g., cyano or chloro) in the target compound may reduce binding affinity compared to 5RGZ or 5RH1 .
  • Therapeutic Potential: Compounds like VU0455653 (Cardiac protection, ) highlight the role of bulky aromatic substituents (e.g., naphthyloxy), whereas the cyclopentyl group in the target compound may favor central nervous system (CNS) penetration due to its moderate size and lipophilicity.

Positional Isomerism and Electronic Effects

  • Pyridine Orientation : The pyridin-3-yl group in the target compound differs from pyridin-2-yl analogs (e.g., and ), altering hydrogen-bonding patterns. Pyridin-3-yl’s nitrogen at the meta position may engage in weaker π-π stacking compared to ortho-substituted pyridines .
  • Electron-Donating vs. Withdrawing Groups : The cyclopentyl group is electron-donating, contrasting with electron-withdrawing substituents (e.g., trifluoromethyl in ), which could modulate the acetamide’s electrophilicity and metabolic stability .

Biological Activity

N-cyclopentyl-2-(pyridin-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopentyl group attached to an acetamide moiety, with a pyridine ring at the 3-position. This specific substitution pattern influences its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects. For example, it has been noted for potential antimicrobial and anticancer properties, suggesting that it may inhibit cell proliferation or induce apoptosis in cancer cells.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest .
  • Inhibition of Enzymatic Activity : It may act as an inhibitor of specific kinases involved in cellular proliferation, which is critical in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals important insights into its biological activity:

CompoundSubstituentIC50 (μM)Mechanism
This compoundPyridine at 3-positionTBDEnzyme inhibition
N-cyclopentyl-2-(pyridin-2-yl)acetamidePyridine at 2-positionTBDAltered binding affinity
N-cyclopentyl-2-(pyridin-4-yl)acetamidePyridine at 4-positionTBDReduced activity

This table illustrates how varying the position of the pyridine ring affects the compound's potency and mechanism of action.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing context for understanding the effects of this compound:

  • Anti-HIV Activity : A related study on 2-(pyridin-3-yloxy)acetamide derivatives demonstrated moderate inhibitory activities against HIV strains, with some compounds showing EC50 values as low as 8.18 μM . This suggests a potential pathway for exploring antiviral properties in similar compounds.
  • Cytotoxicity in Cancer Cell Lines : Research involving various pyridine derivatives has indicated that modifications to the acetamide structure can enhance cytotoxicity against specific cancer cell lines, supporting further investigation into N-cyclopentyl derivatives for cancer treatment .

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